molecular formula C6H2Br2FI B1530066 1,4-Dibromo-2-fluoro-3-iodobenzene CAS No. 1804417-99-9

1,4-Dibromo-2-fluoro-3-iodobenzene

Cat. No. B1530066
CAS RN: 1804417-99-9
M. Wt: 379.79 g/mol
InChI Key: LWZHRKWSSHANHC-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-fluoro-3-iodobenzene is a chemical compound with the CAS Number: 1804417-99-9 . It has a molecular weight of 379.79 and is a solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine atoms at the 1 and 4 positions, a fluorine atom at the 2 position, and an iodine atom at the 3 position . The InChI code for this compound is 1S/C6H2Br2FI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H .


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Organometallic Chemistry and Catalysis

1,4-Dibromo-2-fluoro-3-iodobenzene is increasingly recognized for its versatility in organometallic chemistry and transition-metal-based catalysis. The presence of halogen substituents influences its interaction with metal centers, making it useful as a non-coordinating solvent or as a ligand in catalysis. Its role extends to facilitating C-H and C-F bond activation reactions, which are critical in organic synthesis and catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Crystal Structure Analysis

The study of crystal structures of fluorobenzenes, including compounds related to this compound, has shed light on the nature of C−H···F interactions. These investigations are crucial for understanding the weak acceptor capabilities of the C−F group and the structural role played by C−H···F and C−H···O interactions in the crystal packing of non-polar compounds. Such research informs on the molecular arrangement and potential applications of these compounds in material science (Thalladi et al., 1998).

Synthesis of Derivatives for Organic Transformations

This compound serves as a valuable precursor for the synthesis of various derivatives through reactions based on the intermediate formation of benzynes. This capability is significant for developing synthetic routes to complex organic molecules, showcasing the compound's utility in facilitating regioselective bromination, ortho-metalation, and halogen/metal permutations. These synthetic methods open avenues for creating structurally diverse molecules for further research and application in organic chemistry (Diemer, Leroux, & Colobert, 2011).

Applications in Photocatalytic Transformations

Related to this compound, donor-acceptor fluorophores such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene have been utilized as powerful organophotocatalysts in various organic reactions. These applications demonstrate the compound's potential in photocatalytic transformations, highlighting its role in the development of metal-free photocatalytic systems for organic synthesis (Shang et al., 2019).

properties

IUPAC Name

1,4-dibromo-2-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZHRKWSSHANHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285252
Record name Benzene, 1,4-dibromo-2-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1804417-99-9
Record name Benzene, 1,4-dibromo-2-fluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1804417-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-dibromo-2-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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